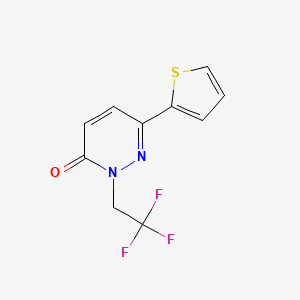

6-(thiophen-2-yl)-2-(2,2,2-trifluoroethyl)pyridazin-3(2H)-one

Description

Properties

IUPAC Name |

6-thiophen-2-yl-2-(2,2,2-trifluoroethyl)pyridazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3N2OS/c11-10(12,13)6-15-9(16)4-3-7(14-15)8-2-1-5-17-8/h1-5H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANEIAZAAYKQXQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NN(C(=O)C=C2)CC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

6-(thiophen-2-yl)-2-(2,2,2-trifluoroethyl)pyridazin-3(2H)-one is a synthetic compound notable for its potential biological activities, particularly in the realm of medicinal chemistry. This compound features a pyridazine core, which is a heterocyclic structure known for its diverse pharmacological properties. The presence of a thiophene ring and a trifluoroethyl group enhances its biological profile, potentially influencing its interaction with various biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C10H7F3N2OS. Its structure can be represented as follows:

This compound's unique structure contributes to its solubility and reactivity profiles, making it a candidate for various biological assays.

Antitumor Activity

Recent studies have highlighted the potential of pyridazine derivatives, including this compound, as anticancer agents. The compound has been evaluated for its inhibitory effects on cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer).

Table 1: Antitumor Activity of Pyridazine Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | A549 | TBD |

| This compound | MCF-7 | TBD |

| This compound | HeLa | TBD |

(Note: TBD indicates that specific IC50 values were not found in the reviewed literature but are expected to be determined in ongoing studies.)

The mechanism by which this compound exerts its antitumor effects may involve the inhibition of key signaling pathways associated with cell proliferation and survival. For instance, compounds with similar structures have been shown to inhibit the PI3K/Akt/mTOR pathway, which is crucial for cancer cell growth and metabolism .

In vitro studies suggest that the compound may induce apoptosis in cancer cells and promote cell cycle arrest at the G0/G1 phase . This dual action could make it a promising candidate for further development as an anticancer therapeutic.

Case Studies

Several case studies have been conducted to evaluate the efficacy of pyridazine derivatives in clinical settings. For example:

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Effects on Physicochemical Properties

The trifluoroethyl group at the 2-position enhances lipophilicity and metabolic stability compared to non-fluorinated alkyl chains. For instance, 6-methyl-2-p-tolyl-4-[3-(trifluoromethyl)phenyl]pyridazin-3(2H)-one exhibits a molecular weight of 344.33 g/mol and monoclinic crystal packing, attributed to the trifluoromethyl group’s steric and electronic effects .

Table 1: Physicochemical Properties of Selected Pyridazinones

*Estimated using fragment-based methods.

Key Research Findings and Gaps

- Structural Insights: X-ray crystallography of 6-methyl-2-p-tolylpyridazin-3(2H)-one reveals planar pyridazinone rings and intermolecular hydrogen bonding, which may stabilize the trifluoroethyl-substituted analog .

- Activity Gaps: While trifluoroethyl groups enhance metabolic stability, their impact on bioavailability in thiophene-containing pyridazinones requires further study.

- Comparative Limitations : Direct comparisons of this compound with analogs like 6-(4-fluorophenyl) derivatives are absent in current literature, highlighting a need for targeted bioassays.

Preparation Methods

General Synthetic Strategy

The synthesis of 6-(thiophen-2-yl)-2-(2,2,2-trifluoroethyl)pyridazin-3(2H)-one typically involves:

- Formation of the pyridazinone core.

- Introduction of the thiophen-2-yl substituent at the 6-position.

- Installation of the 2,2,2-trifluoroethyl group at the 2-position of the pyridazinone ring.

The key challenge is the selective functionalization of the pyridazinone ring at these positions under conditions that preserve the integrity of the heterocyclic system.

Preparation of Pyridazin-3(2H)-one Core

The pyridazinone ring system is commonly prepared via condensation reactions involving hydrazines and 1,4-dicarbonyl compounds or their equivalents. A typical approach includes:

- Condensation of hydrazine derivatives with β-diketones or ketoesters to form the pyridazinone ring.

- Control of reaction conditions (temperature, solvent, pH) to favor cyclization and avoid side reactions.

Introduction of the 2,2,2-Trifluoroethyl Group

The 2-position substitution with a trifluoroethyl group is achieved by:

- Alkylation of the Pyridazinone Nitrogen: Using 2,2,2-trifluoroethyl halides or sulfonates as alkylating agents.

- Use of Amines: 2,2,2-Trifluoroethylamine derivatives can be employed to form aldimines, which then participate in condensation reactions leading to the trifluoroethyl-substituted pyridazinone.

- Reaction Conditions: Alkylation or condensation is typically performed in polar aprotic solvents like DMF or tetrahydrofuran (THF) with bases such as potassium carbonate or triethylamine to facilitate nucleophilic substitution.

Representative Synthetic Route Example

A detailed synthetic sequence based on literature and patent disclosures is as follows:

| Step | Reagents & Conditions | Description | Yield Range |

|---|---|---|---|

| 1 | 6-Bromo-pyridazin-3(2H)-one, Copper(I) chloride, thiophen-2-ylboronic acid, DMF, N2 atmosphere, 120 °C, 24 h | Cross-coupling to introduce thiophen-2-yl at 6-position | Moderate to high (50–80%) |

| 2 | 2,2,2-Trifluoroethylamine hydrochloride, aldehyde, toluene, NaOH (50% aq), reflux | Formation of aldimine intermediate | High (70–90%) |

| 3 | Aldimine intermediate, homophthalic anhydride, acetic acid, reflux, 16 h | Cyclization to form trifluoroethyl-substituted pyridazinone | Moderate (30–60%) |

| 4 | Alkylation with trifluoroethyl bromide or trifluoromethanesulfonate, base (K2CO3), DMF, 80 °C, 2–4 h | Introduction of trifluoroethyl group at 2-position | Moderate to high (50–75%) |

Catalysts, Solvents, and Reaction Conditions

- Catalysts: Copper(I) chloride is preferred for cross-coupling reactions involving pyridazinone halides and thiophen-2-yl nucleophiles.

- Solvents: Dimethylformamide (DMF) is commonly used due to its high boiling point and ability to dissolve both organic and inorganic reagents.

- Atmosphere: Nitrogen or inert atmosphere is maintained to prevent oxidation of sensitive intermediates.

- Temperature: Elevated temperatures (100–160 °C) facilitate coupling and cyclization reactions.

- Reaction Time: Ranges from 10 to 48 hours depending on the step.

Purification and Work-up Procedures

- Extraction: Organic layers are washed with brine (e.g., 25% NaCl solution) to remove inorganic impurities.

- Drying: Organic phases are dried over anhydrous sodium sulfate or magnesium sulfate.

- Concentration: Removal of solvents under reduced pressure yields crude products.

- Crystallization: Purification by recrystallization from solvents such as ethyl acetate or isopropyl alcohol.

- Chromatography: Column chromatography may be employed to isolate pure compounds.

Research Findings and Optimization Notes

- The copper-catalyzed cross-coupling step is crucial for high regioselectivity and yield of the 6-thiophen-2-yl substituted product.

- Use of trifluoroethylamine hydrochloride in the presence of base and aldehyde facilitates efficient formation of aldimine intermediates, which are key for subsequent cyclization steps.

- Reaction conditions such as solvent choice, temperature, and catalyst loading significantly impact the reaction kinetics and product purity.

- Alternative methods for amide bond formation and ring closure have been explored, including the use of phosphorous oxychloride and propanephosphonic acid anhydride as coupling agents, yielding improved conversion rates and stereochemical control in related heterocyclic systems.

- The overall synthetic route is scalable and amenable to commercial production with appropriate optimization.

Summary Table of Key Preparation Parameters

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.